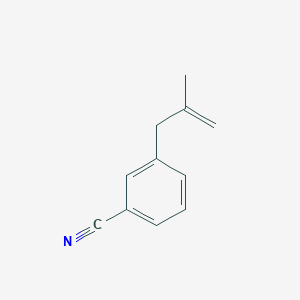

3-(3-Cyanophenyl)-2-methyl-1-propene

説明

3-(3-Cyanophenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a cyanophenyl group attached to a propene chain

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyanophenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants.

化学反応の分析

Types of Reactions: 3-(3-Cyanophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

This compound is utilized as a key intermediate in the synthesis of more complex organic molecules. Its reactive double bond and functional groups facilitate various chemical transformations, making it suitable for use in diverse synthetic pathways. For instance, it can undergo reactions such as:

- Electrophilic Addition : The double bond can react with electrophiles, leading to the formation of substituted products.

- Nucleophilic Substitution : The cyano group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Pharmaceutical Applications

Drug Discovery and Development

Research indicates that 3-(3-Cyanophenyl)-2-methyl-1-propene exhibits potential biological activity, making it a candidate for drug discovery. Its structure may enable interactions with various biological targets, which is crucial for developing new therapeutic agents. Some specific areas of interest include:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inhibiting tumor growth.

- Antimicrobial Properties : The compound's unique structure could also lead to the development of new antimicrobial agents.

Material Science

Polymer Production

Due to its reactive nature, this compound can be employed in the production of specialty polymers. It can act as a monomer or crosslinker in polymerization processes, contributing to materials with tailored properties. Applications include:

- Coatings and Adhesives : The compound can enhance the performance characteristics of coatings and adhesives due to its chemical stability and adhesion properties.

- Composite Materials : Incorporating this compound into composite materials can improve mechanical strength and thermal stability.

Environmental Applications

Green Chemistry Initiatives

The synthesis and application of this compound align with green chemistry principles. Researchers are exploring environmentally friendly synthetic routes that minimize waste and reduce hazardous byproducts during its production.

Case Study 1: Synthesis of Anticancer Agents

A recent study investigated the synthesis of novel derivatives based on this compound aimed at targeting specific cancer cell lines. The results demonstrated that certain modifications enhanced cytotoxicity against breast cancer cells, indicating its potential as a lead compound in anticancer drug development.

Case Study 2: Development of Antimicrobial Agents

Another research project focused on modifying the compound to improve its antimicrobial efficacy against resistant bacterial strains. The findings suggested that specific structural changes increased its potency, paving the way for new antibiotic formulations.

作用機序

The mechanism of action of 3-(3-Cyanophenyl)-2-methyl-1-propene involves its interaction with various molecular targets The cyanophenyl group can participate in π-π interactions with aromatic systems, while the propene chain can undergo addition reactions

類似化合物との比較

- 3-(4-Cyanophenyl)-2-methyl-1-propene

- 3-(2-Cyanophenyl)-2-methyl-1-propene

- 3-(3-Cyanophenyl)-1-propene

Uniqueness: 3-(3-Cyanophenyl)-2-methyl-1-propene is unique due to the specific positioning of the cyanophenyl group and the methyl substitution on the propene chain. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from its analogs.

生物活性

3-(3-Cyanophenyl)-2-methyl-1-propene is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- CAS Number : 731772-73-9

- IUPAC Name : 3-(3-Cyanophenyl)-2-methylpropene

The compound features a cyanophenyl group attached to a propene chain, which is believed to influence its biological interactions and activities.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules, including enzymes and receptors. The presence of the cyano group may enhance its reactivity and binding affinity, potentially leading to modulation of metabolic pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the cyanophenyl moiety can inhibit the growth of various bacterial strains. A related compound demonstrated an IC value of 36.4 µM against Leishmania amazonensis, suggesting a potential for antiprotozoal activity .

Anti-inflammatory Effects

In vitro studies have indicated that the compound may possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Antioxidant Activity

The antioxidant potential of this compound has been explored in several studies. Compounds with similar structures have shown the ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antimicrobial Screening : A series of cyanophenyl derivatives were synthesized and screened for antimicrobial activity. One derivative exhibited potent activity against Staphylococcus aureus, with an MIC value indicating significant efficacy .

- Anti-inflammatory Studies : In a controlled study, compounds similar to this compound were tested for their ability to inhibit nitric oxide production in macrophages, demonstrating a reduction in inflammatory markers .

- Antioxidant Evaluation : The DPPH radical scavenging assay revealed that several analogs showed promising antioxidant activity, with varying degrees of effectiveness based on structural modifications .

Table 1: Biological Activity Summary of this compound Analogues

| Compound | Activity Type | IC / MIC (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 36.4 | |

| Compound B | Anti-inflammatory | Not specified | |

| Compound C | Antioxidant | Varies (10-50) |

Table 2: Structure-Activity Relationship (SAR)

特性

IUPAC Name |

3-(2-methylprop-2-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-5,7H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKHVPPPYPSHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641141 | |

| Record name | 3-(2-Methylprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-73-9 | |

| Record name | 3-(2-Methylprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。